molecular formula C17H15NO4 B12209179 Butanoic acid, 4-((2-benzoylphenyl)amino)-4-oxo- CAS No. 41242-32-4

Butanoic acid, 4-((2-benzoylphenyl)amino)-4-oxo-

Cat. No.: B12209179
CAS No.: 41242-32-4
M. Wt: 297.30 g/mol
InChI Key: SYXRXDIUZFAGBI-UHFFFAOYSA-N
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Description

Butanoic acid, 4-((2-benzoylphenyl)amino)-4-oxo-, is a complex organic compound known for its diverse applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a butanoic acid backbone with a benzoylphenylamino group attached, making it a valuable subject of study for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of butanoic acid, 4-((2-benzoylphenyl)amino)-4-oxo-, typically involves multiple steps. One common method includes the reaction of 2-benzoylaniline with butanoic anhydride under acidic conditions. The reaction is carried out at elevated temperatures to facilitate the formation of the desired product. The process may also involve purification steps such as recrystallization to obtain a high-purity compound.

Industrial Production Methods

In an industrial setting, the production of butanoic acid, 4-((2-benzoylphenyl)amino)-4-oxo-, can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring consistent product quality. The use of catalysts and automated systems further enhances the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Butanoic acid, 4-((2-benzoylphenyl)amino)-4-oxo-, undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted amides or esters.

Scientific Research Applications

Butanoic acid, 4-((2-benzoylphenyl)amino)-4-oxo-, has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential role in enzyme inhibition and protein interactions.

    Medicine: Investigated for its therapeutic potential in treating diseases such as cancer and inflammation.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of butanoic acid, 4-((2-benzoylphenyl)amino)-4-oxo-, involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Benzoylphenylalanine: Shares a similar benzoylphenyl group but differs in its amino acid backbone.

    Benzoylphenylacetic acid: Similar structure but lacks the amino group.

Uniqueness

Butanoic acid, 4-((2-benzoylphenyl)amino)-4-oxo-, is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for targeted research and applications.

Conclusion

Butanoic acid, 4-((2-benzoylphenyl)amino)-4-oxo-, is a versatile compound with significant importance in various scientific fields

Properties

CAS No.

41242-32-4

Molecular Formula

C17H15NO4

Molecular Weight

297.30 g/mol

IUPAC Name

4-(2-benzoylanilino)-4-oxobutanoic acid

InChI

InChI=1S/C17H15NO4/c19-15(10-11-16(20)21)18-14-9-5-4-8-13(14)17(22)12-6-2-1-3-7-12/h1-9H,10-11H2,(H,18,19)(H,20,21)

InChI Key

SYXRXDIUZFAGBI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC=CC=C2NC(=O)CCC(=O)O

Origin of Product

United States

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